t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(4-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl N-[2-(4-methoxyphenyl)ethyl]carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(4-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
tert-Butyl N-[2-(4-methoxyphenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
- tert-Butyl N-[2-(4-chlorophenyl)ethyl]carbamate
- tert-Butyl N-[2-(4-nitrophenyl)ethyl]carbamate
Uniqueness
tert-Butyl N-[2-(4-methoxyphenyl)ethyl]carbamate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-10-9-11-5-7-12(17-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,15,16) |
InChI Key |
WEPYXLCLPJGRDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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